8-iso PROSTAGLANDIN E2
Overview
Description
8-iso Prostaglandin E2 is a member of the isoprostane family, which are prostaglandin-like compounds formed by the non-enzymatic peroxidation of arachidonic acid. These compounds are considered reliable biomarkers of oxidative stress and have been implicated in various physiological and pathological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-iso Prostaglandin E2 can be synthesized through the free radical-catalyzed peroxidation of arachidonic acid. This process involves the formation of an endoperoxide intermediate, which is then converted to this compound . The reaction typically requires the presence of oxygen and a radical initiator, such as a metal ion or an organic peroxide.
Industrial Production Methods: Industrial production of this compound often involves advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the extraction and quantification of the compound from biological samples . This method allows for high sensitivity and specificity in detecting and isolating this compound.
Chemical Reactions Analysis
Types of Reactions: 8-iso Prostaglandin E2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and stability.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic reagents under mild acidic or basic conditions.
Major Products: The major products formed from these reactions include various hydroxylated and keto derivatives, which can further participate in complex biochemical pathways .
Scientific Research Applications
8-iso Prostaglandin E2 has a wide range of applications in scientific research:
Chemistry: Used as a biomarker for oxidative stress and lipid peroxidation studies.
Biology: Plays a role in cell signaling and inflammation, making it a valuable tool for studying cellular responses to oxidative stress.
Medicine: Investigated for its potential role in diseases such as cardiovascular disorders, neurodegenerative diseases, and cancer.
Mechanism of Action
8-iso Prostaglandin E2 exerts its effects primarily through binding to prostanoid receptors, particularly the thromboxane receptor. This interaction leads to various downstream signaling events, including the activation of G-protein-coupled receptors, which modulate intracellular calcium levels and other second messengers . These pathways are involved in processes such as vasodilation, inflammation, and platelet aggregation.
Comparison with Similar Compounds
8-iso Prostaglandin F2α: Another isoprostane formed from arachidonic acid, used as a biomarker for oxidative stress.
Prostaglandin E2: An enzymatically produced prostaglandin with similar biological functions but different formation pathways.
Prostaglandin F2α: Involved in smooth muscle contraction and inflammation, with distinct receptor interactions compared to 8-iso Prostaglandin E2.
Uniqueness: this compound is unique due to its non-enzymatic formation and its role as a reliable biomarker for oxidative stress. Its ability to bind to thromboxane receptors and induce specific biological responses sets it apart from other prostaglandins and isoprostanes .
Properties
IUPAC Name |
7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYBRNLFEZDVAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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